N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzamide core substituted with azepane, thiophene, and trimethoxy groups
Properties
Molecular Formula |
C22H30N2O4S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H30N2O4S/c1-26-18-13-16(14-19(27-2)21(18)28-3)22(25)23-15-17(20-9-8-12-29-20)24-10-6-4-5-7-11-24/h8-9,12-14,17H,4-7,10-11,15H2,1-3H3,(H,23,25) |
InChI Key |
DQXBDAVGCFFOMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: Thiophene derivatives can be synthesized via reactions such as the Paal-Knorr synthesis or the Gewald reaction.
Attachment of the Trimethoxybenzamide Core: This step involves the formation of the amide bond between the azepane-thiophene intermediate and 3,4,5-trimethoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The methoxy groups on the benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced azepane derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The azepane ring may interact with protein receptors, while the thiophene and trimethoxybenzamide groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-ethylamine and thiophene-2-boronic acid pinacol ester share the thiophene core but differ in their functional groups and overall structure
Benzamide Derivatives: Compounds such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide feature similar benzamide cores but with different substituents.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the combination of its azepane, thiophene, and trimethoxybenzamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
